BenchChemオンラインストアへようこそ!

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Drug Metabolism ADME-Tox Cytochrome P450

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) is a specialized fluorinated aromatic amine building block, characterized by a morpholinomethyl group at the para position and a trifluoromethyl group at the meta position relative to the aniline nitrogen. This specific substitution pattern confers unique physicochemical properties, including a calculated LogP (XLogP3) of 1.6 and a topological polar surface area (TPSA) of 38.5 Ų , which are critical parameters for optimizing solubility, permeability, and metabolic stability in drug design.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26
CAS No. 694499-30-4
Cat. No. B3029543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
CAS694499-30-4
Molecular FormulaC12H15F3N2O
Molecular Weight260.26
Structural Identifiers
SMILESC1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
InChIKeyXJQAPCVYZHUIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) for Pharmaceutical Intermediates: Sourcing & Specification Guide


4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) is a specialized fluorinated aromatic amine building block, characterized by a morpholinomethyl group at the para position and a trifluoromethyl group at the meta position relative to the aniline nitrogen [1]. This specific substitution pattern confers unique physicochemical properties, including a calculated LogP (XLogP3) of 1.6 and a topological polar surface area (TPSA) of 38.5 Ų [2], which are critical parameters for optimizing solubility, permeability, and metabolic stability in drug design. It serves as a key intermediate in the synthesis of potent kinase inhibitors, including VEGFR-2 and JAK2 inhibitors , and is utilized in the preparation of compounds for treating fibrotic and proliferative diseases .

4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) Substitution Risks: Why Analogues Are Not Interchangeable


Substituting 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline with a seemingly similar analog, such as 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [1] or 4-Morpholino-3-(trifluoromethyl)aniline , can profoundly alter a synthetic route's outcome or a lead compound's biological profile. While the core 3-(trifluoromethyl)aniline scaffold is common, the specific morpholine appendage and its para-methyl linker directly influence the electronic environment, basicity, and steric bulk of the molecule. The morpholinomethyl group provides a distinct secondary amine pKa and hydrogen-bonding capacity compared to a piperazine or a directly attached morpholine [2]. These seemingly minor structural variations can result in a complete loss of activity against the intended kinase target or the introduction of undesirable off-target effects, as demonstrated by the high selectivity observed in kinase inhibitor programs utilizing this specific building block . Therefore, for established synthetic protocols targeting VEGFR-2 or JAK2, or for exploring patent-specified chemical space , this specific regioisomer and linker is a non-negotiable procurement requirement.

Quantitative Evidence for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4): Selectivity & Performance Data


CYP2D6 Inhibition Profile: Low Liability for Drug-Drug Interactions

The compound 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline demonstrates a negligible risk of causing drug-drug interactions via CYP2D6 inhibition. In a standard human liver microsome assay, its IC50 for CYP2D6 inhibition was >27,000 nM [1]. This is significantly higher (weaker inhibition) than many closely related aniline derivatives that are often flagged for CYP liabilities. This data point, sourced from a curated BindingDB entry (ChEMBL3785736), provides a clear, quantitative differentiation for medicinal chemists concerned with metabolic stability and polypharmacy risks in early-stage drug development.

Drug Metabolism ADME-Tox Cytochrome P450 Lead Optimization

JAK2 Inhibition Activity: Enabling Potent Kinase Inhibitor Synthesis

Derivatives synthesized using 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline as a key intermediate have demonstrated potent inhibition of the JAK2 kinase. In a biochemical enzyme assay, a representative compound from a patent family utilizing this aniline building block exhibited an IC50 of 666 nM against JAK2 [1]. This level of potency is highly relevant for drug discovery programs targeting JAK2-driven diseases. This contrasts with other related aniline intermediates, which, when incorporated into the same scaffold, often yield compounds with significantly reduced activity (e.g., IC50 > 1,000 nM) [2]. This specific morpholinomethyl substitution is thus critical for achieving the desired nanomolar potency.

Oncology Kinase Inhibitor JAK2 Myeloproliferative Neoplasms

VEGFR-2 Inhibition: Supporting Anti-Angiogenic Drug Discovery

Compounds derived from this aniline intermediate have been validated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary target for anti-angiogenic cancer therapies. A medicinal chemistry study reported that eight distinct analogs, all synthesized using this aniline core, exhibited nanomolar IC50 values against VEGFR-2 . This demonstrates that the specific 4-(morpholinomethyl)-3-(trifluoromethyl)aniline pharmacophore is a privileged structure for accessing this critical biological target. In contrast, simpler 3-(trifluoromethyl)aniline derivatives lacking the morpholine moiety often show significantly reduced VEGFR-2 affinity, typically in the micromolar range .

Oncology Angiogenesis VEGFR-2 Kinase Inhibitor

Physicochemical Property Differentiation: LogP and TPSA Advantage

The compound possesses a precisely balanced lipophilicity and polarity profile, as evidenced by its calculated physicochemical properties. It has a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 38.5 Ų [1]. This combination is often associated with improved oral bioavailability and cellular permeability, staying within favorable ranges for drug-like molecules (LogP <5, TPSA <140 Ų). In comparison, the close analog 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a key intermediate for Ponatinib, has a slightly different basicity and larger TPSA due to the piperazine ring [2]. The target compound's more compact morpholine ring results in a different hydrogen-bonding network and potentially better membrane penetration characteristics .

Medicinal Chemistry Drug Design Lipophilicity Polar Surface Area ADME

Patent-Validated Synthetic Utility: Broad Applicability in Kinase Inhibitor Patents

The compound's utility is strongly validated by its explicit inclusion as a key intermediate in multiple high-value patent families. It is specifically disclosed for the synthesis of 6-heteroaryloxy benzimidazole and azabenzimidazole compounds as JAK2 inhibitors , isoquinoline derivatives for treating fibrotic diseases , and substituted diaryl amide compounds . This contrasts with the many structurally related aniline derivatives that are not covered by such specific patent claims, limiting their utility in novel, proprietary drug discovery. The fact that this exact regioisomer and substitution pattern is repeatedly claimed underscores its unique and valuable chemical space.

Intellectual Property Patent Analysis Chemical Space Kinase Inhibitors

Optimal Use Cases for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4)


Medicinal Chemistry: Lead Optimization for JAK2 and VEGFR-2 Kinase Inhibitors

This compound is the optimal starting material for synthesizing focused libraries targeting the JAK2 and VEGFR-2 kinases. The evidence shows that derivatives built from this core achieve nanomolar potency (e.g., JAK2 IC50 = 666 nM [1] and VEGFR-2 IC50 in nanomolar range ). Its favorable CYP2D6 profile (IC50 >27 µM [2]) also makes it a superior choice for advancing leads where minimizing drug-drug interaction risk is paramount. Replacing this with a generic 3-(trifluoromethyl)aniline will likely result in a significant loss of potency and selectivity.

Process Chemistry: Scaling Up Proprietary Inhibitors

For CROs and CDMOs tasked with synthesizing patent-protected JAK2 or DDR inhibitors, this specific aniline is a mandatory intermediate. Its role is explicitly defined in patents such as US8791123 and WO2014195303A1 . Procurement of this exact CAS number ensures compliance with the patented synthetic route and avoids the costly process development and re-validation required if an alternative building block were to be substituted.

Chemical Biology: Developing In Vivo-Ready Probes

The compound's balanced physicochemical properties (XLogP3 = 1.6, TPSA = 38.5 Ų [3]) make it an excellent candidate for designing chemical probes intended for in vivo studies. The combination of moderate lipophilicity and low polar surface area is known to favor good oral absorption and blood-brain barrier penetration, where appropriate. Researchers developing fluorescent or biotinylated probes based on a kinase inhibitor scaffold should select this building block to maximize the likelihood of favorable pharmacokinetics for their probe molecule.

Intellectual Property: Expanding Novel Chemical Space

R&D teams seeking to patent new chemical entities around a validated kinase pharmacophore should use this compound as a scaffold-hopping starting point. The existing patent landscape demonstrates its proven utility in generating potent inhibitors. By incorporating this specific morpholinomethyl aniline, researchers can efficiently explore unexplored chemical space while anchoring their new series to a known, biologically active core, thereby strengthening their patent applications with robust comparative data against simpler analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.